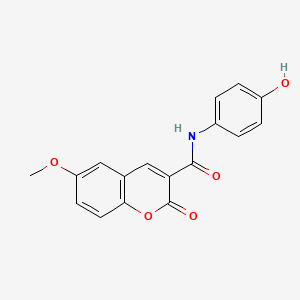

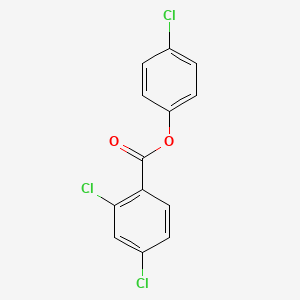

N-(4-hydroxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-hydroxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a compound of interest due to its structural relation to chromenes, which are recognized for their diverse pharmacological activities. Chromene derivatives have been studied extensively for their potential in drug discovery, particularly due to their role in the development of selective ligands and inhibitors for various biological targets.

Synthesis Analysis

The synthesis of chromene derivatives typically involves multi-step reactions that introduce different functional groups to the chromene core. Methods such as the Vilsmeier-Haack reaction, followed by oxidation processes, have been optimized for the rapid synthesis of 4-oxo-4H-chromene-3-carboxylic acid, an intermediate crucial for further modifications to produce specific chromene derivatives (Zhu et al., 2014).

Molecular Structure Analysis

The molecular structure of chromene derivatives, including this compound, often features planar configurations that facilitate interactions with biological targets. X-ray crystallography studies have provided insights into the conformational preferences of these molecules, revealing anti conformations around the C-N bond and various interactions that influence their stability and reactivity (Reis et al., 2013).

Chemical Reactions and Properties

Chromene derivatives undergo a range of chemical reactions that modify their structure and functional groups, impacting their chemical properties and potential biological activities. These reactions include nucleophilic substitutions, cyclizations, and the formation of new bonds under specific conditions, leading to a diverse array of chromene-based compounds with varied properties (Pimenova et al., 2003).

作用机制

Target of Action

N-(4-hydroxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as fenretinide , is a synthetic retinoid derivative . It primarily targets the enzyme 4-Hydroxyphenylpyruvate dioxygenase (HPPD), which is an Fe (II) -containing non-heme oxygenase that catalyzes the second reaction in the catabolism of tyrosine . This enzyme is found in nearly all aerobic forms of life .

Mode of Action

Fenretinide inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It induces apoptosis in both estrogen receptor (ER)-positive and ER-negative breast cancer cell lines . Fenretinide also inhibits the activities of stearoyl-CoA desaturase 1 (SCD1) and dihydroceramide Δ4-desaturase 1 (DES1) .

Biochemical Pathways

Fenretinide affects multiple biochemical pathways. It inhibits the activity of the enzyme HPPD, which is involved in the catabolism of tyrosine . Fenretinide also inhibits the activities of SCD1 and DES1, which are involved in lipid metabolism . The inhibition of these enzymes leads to the accumulation of reactive oxygen species (ROS), resulting in cell death through apoptosis and/or necrosis .

Pharmacokinetics

It is known that fenretinide accumulates preferentially in fatty tissue such as the breast, which may contribute to its effectiveness against breast cancer . A study on rats revealed that less than 2% of a single intravenous dose is excreted as unmetabolized fenretinide in urine and feces .

Result of Action

The primary result of fenretinide’s action is the induction of apoptosis in cancer cells . This is achieved through the inhibition of key enzymes in lipid metabolism and the accumulation of ROS . Fenretinide has been shown to have potent anticancer effects in vitro and in vivo .

Action Environment

The action of fenretinide can be influenced by environmental factors. For instance, these compounds are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation . Therefore, the action, efficacy, and stability of fenretinide can be affected by the conditions of the environment in which it is stored and used .

生化分析

Biochemical Properties

It is known that similar compounds have shown interactions with various enzymes, proteins, and other biomolecules

Cellular Effects

Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that similar compounds can exhibit changes in their effects over time, including issues related to stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

The effects of N-(4-hydroxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide can vary with different dosages in animal models. While specific studies on this compound are limited, it is known that similar compounds can exhibit threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels

Transport and Distribution

It is possible that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation

Subcellular Localization

It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications

属性

IUPAC Name |

N-(4-hydroxyphenyl)-6-methoxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO5/c1-22-13-6-7-15-10(8-13)9-14(17(21)23-15)16(20)18-11-2-4-12(19)5-3-11/h2-9,19H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFYPUBXPGDFKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-chlorophenyl)thio]-N-(2-furylmethyl)propanamide](/img/structure/B5785495.png)

![2-fluoro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5785517.png)

![3-{[(ethylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5785519.png)

![1-(3-methylphenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-1H-tetrazole](/img/structure/B5785532.png)

![N-(4-fluorophenyl)-2-[(2-methyl-8-quinolinyl)thio]acetamide](/img/structure/B5785542.png)

![[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]ethylcyanamide](/img/structure/B5785561.png)

![2-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5785595.png)